Cas no 334930-07-3 (3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid)

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid is a fluorinated isoxazole derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring a 4-fluorophenyl group and an isoxazole carboxylic acid moiety, makes it a versatile intermediate for synthesizing biologically active compounds. The fluorine substitution enhances metabolic stability and binding affinity in target molecules, while the carboxylic acid group allows for further functionalization. This compound is particularly valuable in medicinal chemistry for developing enzyme inhibitors and receptor modulators. Its high purity and well-defined chemical properties ensure reproducibility in synthetic applications. Suitable for use under controlled conditions, it is commonly employed in early-stage drug discovery and structure-activity relationship studies.
3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid structure
334930-07-3 structure
Product Name:3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
CAS No:334930-07-3
MF:C10H6FNO3
MW:207.157946109772
CID:4712964
Update Time:2025-06-12

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
    • 3-(4-Fluorophenyl)isoxazole-4-carboxylic acid
    • XXDHPFKMYSLBDJ-UHFFFAOYSA-N
    • 4-Isoxazolecarboxylic acid, 3-(4-fluorophenyl)-
    • 3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid
    • Inchi: 1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)
    • InChI Key: XXDHPFKMYSLBDJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C(C(=O)O)=CON=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Topological Polar Surface Area: 63.3

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Additional information on 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid

Introduction to 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid (CAS No. 334930-07-3)

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid, identified by the chemical identifier CAS No. 334930-07-3, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic aromatic acid has garnered considerable attention due to its structural uniqueness and potential applications in medicinal chemistry. The presence of a fluoro-substituent on the phenyl ring and the incorporation of an isoxazole moiety contribute to its distinct chemical properties, making it a valuable scaffold for drug discovery and development.

The isoxazole ring is a prominent feature in many bioactive molecules, known for its ability to engage in hydrogen bonding interactions and its stability under various conditions. When combined with a fluoro-substituted phenyl group, the compound exhibits enhanced lipophilicity and metabolic stability, which are critical factors in pharmaceutical design. These attributes have positioned 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid as a promising candidate for further exploration in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have indicated that the fluoro-substituent can modulate electronic properties, influencing binding affinity and selectivity. This has opened up new avenues for designing molecules with improved pharmacokinetic profiles, which is essential for successful drug candidates.

In the context of modern drug discovery, 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid has been investigated for its potential role in addressing various therapeutic challenges. Researchers have explored its derivatives as inhibitors of key enzymes involved in inflammatory pathways, cancer progression, and infectious diseases. The versatility of this scaffold allows for modifications that can fine-tune its biological activity, making it adaptable to multiple disease targets.

The synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The introduction of the fluoro-substituent requires precise control to ensure regioselectivity and high yield. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the process. These techniques not only enhance efficiency but also minimize byproduct formation, ensuring a cleaner synthetic route.

One of the most compelling aspects of this compound is its role in developing next-generation therapeutics. The integration of structural features like the isoxazole ring and the fluoro-substituent has been linked to enhanced binding interactions with biological macromolecules. This has led to the discovery of novel compounds with improved efficacy and reduced side effects. Such findings underscore the importance of exploring structurally diverse molecules in pharmaceutical research.

The pharmacological profile of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid has been further elucidated through preclinical studies. These investigations have revealed promising results in terms of anti-inflammatory, antiviral, and anticancer activities. The compound’s ability to interact with specific receptors and enzymes suggests that it could be a lead molecule for developing targeted therapies. This aligns with current trends in precision medicine, where individual patient characteristics are considered to optimize treatment outcomes.

As research progresses, the application of artificial intelligence (AI) and machine learning (ML) has accelerated the discovery process for compounds like 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid. Predictive models have been developed to identify potential drug candidates based on structural features and biological activity. These tools have enabled researchers to screen large libraries of compounds efficiently, identifying those with high therapeutic potential.

The environmental impact of synthesizing such compounds is also a critical consideration. Green chemistry principles have been adopted to develop more sustainable synthetic routes, reducing waste and energy consumption. The use of renewable feedstocks and catalytic systems has contributed to minimizing the ecological footprint while maintaining high yields and purity standards.

In conclusion, 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid (CAS No. 334930-07-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising biological activities, make it a valuable asset in drug development efforts. As research continues to evolve, this compound will likely play an increasingly important role in addressing global health challenges through innovative therapeutic solutions.

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